molecular formula C9H9BrF2O B2862306 1-(3-Bromophenyl)-2,2-difluoropropan-1-ol CAS No. 2022269-20-9

1-(3-Bromophenyl)-2,2-difluoropropan-1-ol

Cat. No.: B2862306
CAS No.: 2022269-20-9
M. Wt: 251.071
InChI Key: OWQNUALKQFFQJO-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,2-difluoropropan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and a hydroxyl group on a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2,2-difluoropropan-1-ol typically involves the reaction of 3-bromobenzaldehyde with difluoromethyl magnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2,2-difluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2,2-difluoropropanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed:

    Oxidation: 1-(3-Bromophenyl)-2,2-difluoropropanone.

    Reduction: 2,2-Difluoropropanol.

    Substitution: 1-(3-Azidophenyl)-2,2-difluoropropan-1-ol or 1-(3-Cyanophenyl)-2,2-difluoropropan-1-ol.

Scientific Research Applications

1-(3-Bromophenyl)-2,2-difluoropropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated

Properties

IUPAC Name

1-(3-bromophenyl)-2,2-difluoropropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-9(11,12)8(13)6-3-2-4-7(10)5-6/h2-5,8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQNUALKQFFQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Br)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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